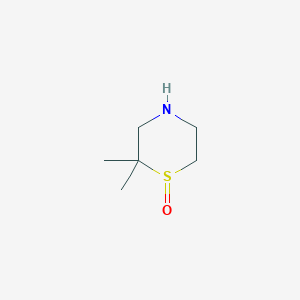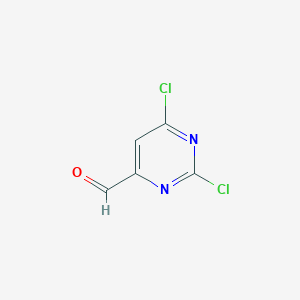
2-(3,4-Difluorophenoxy)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenoxy)-5-methylaniline (2-DFMA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block in organic synthesis and has been used in a variety of applications, including drug discovery, drug delivery, and drug development. 2-DFMA has also been used in the synthesis of a variety of compounds, including polymers, dyes, and other materials.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and characterization of novel compounds, including oxime derivatives, have been explored. Studies on oxime compounds synthesized from reactions involving methylanilines have shown promising antioxidant activities, potentially applicable in conditions involving oxidative stress (Topçu et al., 2021).
The synthesis of benzoxazole derivatives using 4-bromo-2-methylaniline showcases the application of methylanilines in creating compounds with potential for non-linear optical properties and molecular reactivity analysis (Rizwan et al., 2021).
Metabolic and Toxicological Studies
Metabolic changes in earthworms due to exposure to compounds like 2-fluoro-4-methylaniline have been studied using 1H NMR spectroscopy, revealing potential novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Research on the metabolism and binding of carcinogenic compounds, such as 4-chloro-2-methylaniline, in rat liver microsomes highlights the importance of studying these compounds for understanding carcinogenesis and potential therapeutic approaches (Hill et al., 1979).
Molecular Imaging
- The development of novel fluorine-labeled benzoxazole derivatives, including methylaniline compounds, for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease illustrates the diagnostic applications of these compounds (Cui et al., 2012).
Molecular Spectroscopy
- Fourier Transform Infrared (FT-IR) and FT-Raman spectral analysis of chloro-methylaniline compounds, combined with ab initio calculations, contribute to the understanding of their structural and spectroscopic properties, which is crucial in various applications in chemistry and materials science (Arjunan & Mohan, 2008).
Material Science
- Studies on conducting polymer hole injection layers in light-emitting devices, involving compounds like poly-N-methylaniline, demonstrate the application of these materials in developing more efficient electronic and optoelectronic devices (Tengstedt et al., 2005).
Propiedades
IUPAC Name |
2-(3,4-difluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-2-5-13(12(16)6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJQLGRUKMCQCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-5-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)


![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)




